REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([C:27]([OH:29])=[O:28])[C:5]2[C:10]([C:11]=1N=NC1C(C)=NN(C3C=CC=CC=3)C=1O)=[CH:9][CH:8]=[CH:7][CH:6]=2.N([O-])=O.[Na+].S(=O)(=O)(O)O>O>[OH:1][C:2]1[CH:3]=[C:4]([C:27]([OH:29])=[O:28])[C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2 |f:1.2|
|
Name
|
compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C2=CC=CC=C2C1N=NC=1C(=NN(C1O)C1=CC=CC=C1)C)C(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.03 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
This suspension was then stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
sulfuric acid (60.0 mL) to precipitate the free acid as a fine powder
|
Type
|
TEMPERATURE
|
Details
|
cooled to 10°
|
Type
|
ADDITION
|
Details
|
After 30 min. at 10° the solution was added very slowly dropwise to a refluxing solution of 40% aqu
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
Complete addition
|
Type
|
ADDITION
|
Details
|
After complete addition the mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for a further 15 min.
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
then quickly hot-filtered through a plug of glass wool
|
Type
|
CUSTOM
|
Details
|
to remove insoluble
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
OC=1C=C(C2=CC=CC=C2C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |